An In-depth Technical Guide to 2,2-Difluoro-3-hydroxypropanoic Acid: Synthesis, Safety, and Applications in Drug Discovery
An In-depth Technical Guide to 2,2-Difluoro-3-hydroxypropanoic Acid: Synthesis, Safety, and Applications in Drug Discovery
For Immediate Release
A comprehensive technical guide on 2,2-Difluoro-3-hydroxypropanoic acid (CAS Number: 2368-37-8), a valuable fluorinated building block for researchers, scientists, and drug development professionals, is now available. This document provides in-depth information on its chemical properties, detailed safety protocols, and its role in medicinal chemistry.
Introduction
2,2-Difluoro-3-hydroxypropanoic acid is a functionalized carboxylic acid that has garnered interest in the field of medicinal chemistry. The strategic incorporation of fluorine atoms into bioactive molecules is a widely recognized strategy to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. This guide serves as a technical resource for understanding and safely handling this important synthetic intermediate.
Chemical Properties and Identification
The definitive identification of 2,2-Difluoro-3-hydroxypropanoic acid is crucial for its proper use and handling. The Chemical Abstracts Service (CAS) has assigned the number 2368-37-8 to this compound.[1][2][3]
| Property | Value | Source |
| CAS Number | 2368-37-8 | [1][2][3] |
| Molecular Formula | C₃H₄F₂O₃ | [1][2] |
| Molecular Weight | 126.06 g/mol | [1][2] |
| IUPAC Name | 2,2-difluoro-3-hydroxypropanoic acid | [1] |
| Synonyms | α,α-difluoro-β-hydroxypropionic acid | |
| Appearance | Not specified, likely a solid or liquid | |
| Solubility | Expected to be soluble in water and polar organic solvents | [4] |
Safety Data and Handling
GHS Hazard Classification:
Based on available data, 2,2-Difluoro-3-hydroxypropanoic acid is classified as:
-
Skin Corrosion/Irritation, Category 2 (H315): Causes skin irritation.[1][3]
-
Serious Eye Damage/Eye Irritation, Category 1 (H318): Causes serious eye damage.[1][3]
-
Specific Target Organ Toxicity (Single Exposure), Category 3 (H335): May cause respiratory irritation.[1][3]
Personal Protective Equipment (PPE) and Handling:
Due to its hazardous nature, strict adherence to safety protocols is mandatory.
Figure 1: Personal Protective Equipment (PPE) and Handling Workflow.
First Aid Measures:
-
In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
In case of inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention.
-
In case of ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention.
Storage and Disposal:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.
Applications in Research and Drug Development
The incorporation of gem-difluoro groups is a key strategy in modern medicinal chemistry to modulate the properties of drug candidates.[5] 2,2-Difluoro-3-hydroxypropanoic acid serves as a valuable building block for introducing the α,α-difluoro-β-hydroxy acid moiety.
Rationale for Use:
The difluoromethyl group can act as a bioisostere for a hydroxyl or carbonyl group, potentially leading to:
-
Increased Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making the molecule more resistant to metabolic degradation.
-
Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets.
-
Modulation of pKa: The presence of fluorine atoms can alter the acidity of nearby functional groups, which can influence a molecule's pharmacokinetic profile.
While specific examples of the direct use of 2,2-Difluoro-3-hydroxypropanoic acid in the synthesis of marketed drugs are not readily found in the public literature, the synthesis of structurally related compounds highlights its potential. For instance, the synthesis of 2,2-difluoro-3-amino-propanoic acid often proceeds through a corresponding 2,2-difluoro-3-hydroxy ester intermediate, showcasing the utility of this structural motif.[6]
Exemplary Synthetic Protocol: Biocatalytic Synthesis of a Related Compound
While a detailed chemical synthesis protocol for 2,2-Difluoro-3-hydroxypropanoic acid is not widely published, a biocatalytic approach for a similar compound, 2-fluoro-3-hydroxypropionic acid, has been reported and provides a valuable insight into alternative synthetic strategies.[2][7][8] This method utilizes engineered E. coli for a whole-cell transformation.[2][7][8]
Workflow for Biocatalytic Synthesis:
Figure 2: Generalized workflow for the biocatalytic synthesis of a fluorinated hydroxypropionic acid.[2][7][8]
Step-by-Step Methodology (Conceptual):
-
Strain Preparation: An E. coli strain co-expressing the necessary enzymes (e.g., methylmalonyl CoA synthase, methylmalonyl CoA reductase, and a malonate transmembrane protein) is cultured.[2][7][8]
-
Whole-Cell Transformation: The cultured cells are harvested and resuspended in a suitable buffer containing a carbon source (e.g., glucose) and the starting material, 2-fluoromalonic acid.[2][7][8]
-
Incubation: The reaction mixture is incubated under controlled conditions (temperature, shaking) to allow for the enzymatic conversion of the starting material to the desired product.[2][7][8]
-
Product Isolation and Purification: The product is isolated from the reaction mixture and purified using standard techniques such as high-performance liquid chromatography (HPLC).
This biocatalytic approach offers a more environmentally friendly alternative to traditional chemical synthesis methods.[2][7][8]
Conclusion
2,2-Difluoro-3-hydroxypropanoic acid (CAS 2368-37-8) is a valuable and versatile building block in medicinal chemistry and drug discovery. Its safe and effective use requires a thorough understanding of its hazardous properties and strict adherence to appropriate handling procedures. As the demand for novel fluorinated pharmaceuticals continues to grow, the importance of such specialized reagents is expected to increase.
References
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- ChemScene. (n.d.). 2,2-Difluoro-3-hydroxypropanoic acid.
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Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 969012. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for 2,2-Difluoro-4-methylenepentanedioic Acid in Medicinal Chemistry.
- ResearchGate. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid.
- Google Patents. (n.d.). Practical Method for Manufacturing 3,3-Difluoro-2-Hydroxypropionic Acid.
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- ResearchGate. (n.d.). A practical synthesis of 2,2-difluoro-3-amino-propanoic acid (α,α-difluoro-β-alanine).
- PubChem. (n.d.). 2,2-Difluoro-3-hydroxypropanoic acid - GHS Classification. National Center for Biotechnology Information.
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- Smolecule. (2024). Buy 3,3-Difluoro-2-hydroxypropanoic acid | 371961-43-2.
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- Kornhauser, A., Coelho, S. G., & Hearing, V. J. (2010). Applications of hydroxy acids: classification, mechanisms, and photoactivity. Clinical, cosmetic and investigational dermatology, 3, 135–142.
- MDPI. (2021). Design and Synthesis of Fluoro Analogues of Vitamin D.
- ACS Publications. (n.d.). Structure−Activity Relationships of 2'-Deoxy-2',2'-difluoro-l-erythro-pentofuranosyl Nucleosides. Journal of Medicinal Chemistry.
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